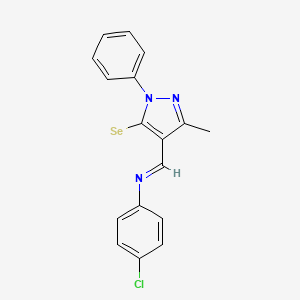![molecular formula C16H15BrN4OS2 B11969936 N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11969936.png)
N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-((5-BR-2-THIENYL)METHYLENE)-2-((1-ET-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE is a complex organic compound that features a combination of thienyl, benzimidazole, and hydrazide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-((5-BR-2-THIENYL)METHYLENE)-2-((1-ET-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE typically involves a multi-step process:
Formation of the Thienyl Aldehyde: The starting material, 5-bromo-2-thiophene, is subjected to formylation to yield 5-bromo-2-thiophene carboxaldehyde.
Synthesis of Benzimidazole Derivative: 1-ethyl-1H-benzimidazole-2-thiol is synthesized through the reaction of o-phenylenediamine with ethyl isothiocyanate.
Condensation Reaction: The 5-bromo-2-thiophene carboxaldehyde is condensed with the benzimidazole derivative in the presence of a suitable base to form the desired hydrazone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N’-((5-BR-2-THIENYL)METHYLENE)-2-((1-ET-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The bromine atom on the thienyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted thienyl derivatives.
Wissenschaftliche Forschungsanwendungen
N’-((5-BR-2-THIENYL)METHYLENE)-2-((1-ET-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its unique structural features.
Materials Science: Possible applications in the development of organic semiconductors or photovoltaic materials.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of N’-((5-BR-2-THIENYL)METHYLENE)-2-((1-ET-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or disrupt cellular pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’-((5-BR-2-THIENYL)METHYLENE)-2-((1-ET-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE: Unique due to the combination of thienyl, benzimidazole, and hydrazide groups.
N’-((5-CL-2-THIENYL)METHYLENE)-2-((1-ET-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE: Similar structure but with a chlorine atom instead of bromine.
N’-((5-BR-2-THIENYL)METHYLENE)-2-((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE: Similar structure but with a methyl group instead of an ethyl group on the benzimidazole ring.
Uniqueness
The uniqueness of N’-((5-BR-2-THIENYL)METHYLENE)-2-((1-ET-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C16H15BrN4OS2 |
|---|---|
Molekulargewicht |
423.4 g/mol |
IUPAC-Name |
N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C16H15BrN4OS2/c1-2-21-13-6-4-3-5-12(13)19-16(21)23-10-15(22)20-18-9-11-7-8-14(17)24-11/h3-9H,2,10H2,1H3,(H,20,22)/b18-9+ |
InChI-Schlüssel |
LZOSFKLTRISDSC-GIJQJNRQSA-N |
Isomerische SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=C(S3)Br |
Kanonische SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=C(S3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11969858.png)

![(2E)-2-{(2E)-[(5-phenylfuran-2-yl)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11969880.png)
![3-(4-chlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B11969882.png)

![7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-6-hydroxy-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B11969893.png)
![3-(3,4-dichlorophenyl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11969899.png)


![diisobutyl 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11969907.png)
![11-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B11969908.png)
![5-(2-bromophenyl)-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11969910.png)

![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11969922.png)
